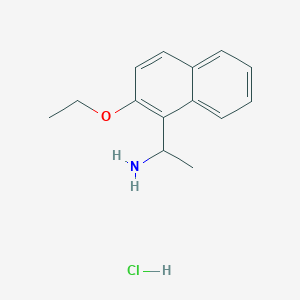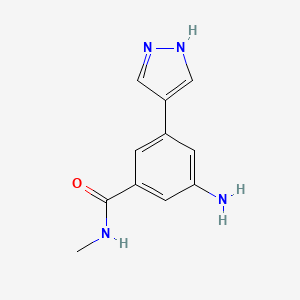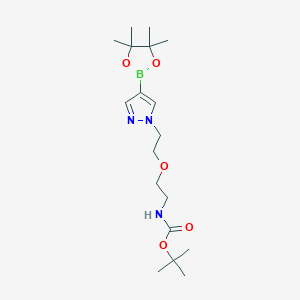
1-(2-Ethoxy-naphthalen-1-yl)-ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride is a chemical compound with a unique structure that includes an ethoxy group attached to a naphthalene ring, which is further connected to an ethylamine group
Preparation Methods
The synthesis of 1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxynaphthalene and ethylamine.
Reaction Conditions: The reaction between 2-ethoxynaphthalene and ethylamine is carried out under controlled conditions, often involving a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium ethoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes.
Comparison with Similar Compounds
1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxynaphthalen-1-yl)-ethylamine hydrochloride: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in reactivity and biological activity.
1-(2-Propoxynaphthalen-1-yl)-ethylamine hydrochloride: The presence of a propoxy group can affect the compound’s solubility and interaction with molecular targets.
1-(2-Butoxynaphthalen-1-yl)-ethylamine hydrochloride: The longer butoxy chain can influence the compound’s physical properties and its behavior in chemical reactions.
The uniqueness of 1-(2-Ethoxynaphthalen-1-yl)-ethylamine hydrochloride lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18ClNO |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
1-(2-ethoxynaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H17NO.ClH/c1-3-16-13-9-8-11-6-4-5-7-12(11)14(13)10(2)15;/h4-10H,3,15H2,1-2H3;1H |
InChI Key |
NBDOLLQGZYUPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-5-[(cyclopentylamino)methyl]aniline](/img/structure/B13724430.png)


![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)
![4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13724452.png)




![3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13724486.png)
